Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Catalog No.
S13665525
CAS No.
M.F
C9H14O4
M. Wt
186.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-...

Product Name

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

IUPAC Name

methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

InChI

InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3

InChI Key

CGSMANWGMUNDOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC(C2)OC)C(=O)OC

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C11H18O3C_{11}H_{18}O_3 with a molecular weight of 198.26 g/mol. This compound features a methoxy group, a carboxylate moiety, and a spirocyclic framework that contributes to its potential biological activity and synthetic utility. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

Typical of esters and spiro compounds. Common reactions include:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into the corresponding acid and alcohol in the presence of water.
  • Nucleophilic substitutions: The spiro center can undergo nucleophilic attack, leading to the formation of diverse derivatives.

These reactions are essential for modifying the compound to enhance its properties or for developing analogs with improved biological activities.

  • Opioid receptor modulation: Similar compounds have shown promise as opioid receptor ligands, suggesting potential applications in pain management .
  • Antimicrobial properties: Many spiro compounds are known for their antibacterial and antifungal activities, making this compound a candidate for further investigation.

The synthesis of methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the spirocyclic framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups: The methoxy and carboxylate groups can be introduced via functionalization reactions such as alkylation and esterification.
  • Purification: Techniques like chromatography are employed to isolate the desired compound from by-products.

Specific synthetic pathways may vary based on available starting materials and desired yields.

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for drug development targeting opioid receptors or other therapeutic areas.
  • Agriculture: Possible use as a biopesticide or herbicide due to its structural characteristics.
  • Material Science: Utilization in the development of novel materials or polymers due to its unique structural properties.

Interaction studies involving methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding affinity: Assessing how well the compound binds to specific receptors (e.g., opioid receptors).
  • Metabolic stability: Evaluating how the compound is metabolized in biological systems.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 1-Oxaspiro[2.3]hexane-2-carboxylateBasic spiro structureModerate activity against certain bacteriaLacks methoxy group
Methyl 5-Methylspiro[2.3]hexaneSimilar spirocyclic structurePotentially active against painDoes not contain carboxylate
Methyl 5-Methoxycarbonylspiro[2.3]hexaneContains methoxycarbonyl groupAntimicrobial properties notedDifferent carbon chain length

These comparisons highlight how methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is distinguished by its specific functional groups and structural configuration, which may confer unique biological activities not found in its analogs.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

186.08920892 g/mol

Monoisotopic Mass

186.08920892 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types